molecular formula C12H10N4S2 B1305103 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 219719-19-4

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1305103
CAS No.: 219719-19-4
M. Wt: 274.4 g/mol
InChI Key: MPDLVRORXKKUPH-UHFFFAOYSA-N
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Description

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a quinoline ring system substituted with a thiadiazole moiety, which imparts distinct chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methyl-4-quinoline thiol with 1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

    2-Methyl-4-quinoline thiol: A precursor in the synthesis of the compound.

    1,3,4-Thiadiazol-2-amine: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-7-6-10(17-12-16-15-11(13)18-12)8-4-2-3-5-9(8)14-7/h2-6H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDLVRORXKKUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384080
Record name 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

219719-19-4
Record name 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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